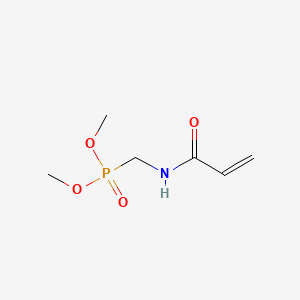

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Description

Properties

CAS No. |

24610-95-5 |

|---|---|

Molecular Formula |

C6H12NO4P |

Molecular Weight |

193.14 g/mol |

IUPAC Name |

N-(dimethoxyphosphorylmethyl)prop-2-enamide |

InChI |

InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8) |

InChI Key |

OLKYWAGUBPTLHH-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CNC(=O)C=C)OC |

Origin of Product |

United States |

Preparation Methods

Michaelis-Becker Reaction with Functionalized Alkyl Halides

The Michaelis-Becker reaction, which couples H-phosphonates with alkyl halides, has been adapted for aminophosphonate synthesis. A Polish patent (PL244023B1) detailed the preparation of aminophosphonates using H-phosphonate derivatives and α-amidosulfones under strongly basic conditions. For the target compound, dimethyl H-phosphonate could react with a bromomethyl-1-oxoallylamine intermediate in the presence of potassium hydroxide.

Key reaction parameters include:

- Temperature : –78°C to 25°C

- Solvent : Tetrahydrofuran (THF) or dichloromethane

- Base : KOH or NaOMe

- Reaction Time : 48–120 hours

This method produced diastereomerically pure aminophosphonates (>95:5 dr) in yields up to 91%. However, the low-temperature requirements and extended reaction times may limit industrial feasibility.

Nucleophilic Substitution on Preformed Phosphonate Esters

A less explored route involves nucleophilic displacement of leaving groups (e.g., halides) on preformed phosphonate esters. For example, dimethyl (bromomethyl)phosphonate could react with 1-oxoallylamine in the presence of a base:

$$

\text{(MeO)}2P(O)CH2Br + \text{H}2N-C(O)CH=CH2 \xrightarrow{\text{Base}} \text{(MeO)}2P(O)CH2NH-C(O)CH=CH_2

$$

Bases such as triethylamine or DBU in acetonitrile or DMF at 50–80°C facilitate this reaction. While this method is conceptually straightforward, the accessibility of the bromomethylphosphonate precursor and potential side reactions (e.g., elimination) pose practical challenges.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Emerging Techniques and Optimization Strategies

Recent advances in organocatalysis and flow chemistry could address existing limitations. For instance:

- Photocatalytic Methods : Visible-light-mediated phosphorylation could enable milder conditions.

- Continuous Flow Systems : Improved heat/mass transfer may enhance yields in exothermic steps.

Purification strategies, such as silica gel chromatography or recrystallization from ethanol/water mixtures, are critical for isolating the target compound due to its polar nature.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols and amines can react with the allyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .

Scientific Research Applications

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

Dimethyl Methyl Phosphonate (DMMP)

- Structure: (CH₃O)₂P(O)CH₃ (lacks the 1-oxoallyl and aminomethyl groups).

- Applications: Nerve gas simulant (due to physical properties mimicking organophosphorus nerve agents) (). Flame retardant in polymers (). Sensor target for neurotoxic organophosphates ().

- Reactivity : Reacts with basic nitrogen compounds and air, posing stability challenges ().

- Toxicity: Classified as a level D carcinogen; reprotoxic in male rats ().

α-Aminophosphonates (e.g., Proline Methyl Ester Derivatives)

- Structure: Contain the N–C–P motif, mimicking amino acids ().

- Applications: Enzyme inhibitors (e.g., metalloproteases, serine hydrolases) due to tetrahedral geometry resembling transition states (). Antihypertensive agents (e.g., fosinopril) ().

- Reactivity : High nucleophilicity (nucleophilicity parameter ~14.75 for proline methyl ester) ().

Diethyl (1-Diazo-2-Oxopropyl)phosphonate

- Structure : (C₂H₅O)₂P(O)C(N₂)COCH₃.

- Applications :

- Reactivity : Generates diazo intermediates, enabling cyclopropanation or alkyne formation ().

Selectivity in Detection and Binding

- Sensor Probes : DMMP is a common interferent in molecularly imprinted polymers (MIPs) due to its small size and polarity (). The target compound’s bulkier 1-oxoallyl group may reduce cross-reactivity in such systems.

- Enzyme Inhibition: Unlike DMMP, the target compound’s α,β-unsaturated system and aminomethyl group could enhance binding to active sites (e.g., serine hydrolases), mimicking transition states more effectively ().

Biological Activity

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of α-aminophosphonates, which are known for their significant biological properties. The synthesis typically involves the reaction of phosphonates with amino compounds under various conditions, including microwave-assisted methods, which enhance yield and purity .

1. Anticancer Activity

Research has demonstrated that α-aminophosphonates, including this compound, exhibit notable anticancer properties. For instance, studies reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. In a study involving breast cancer cells (MCF-7), synthesized α-aminophosphonates showed moderate to high activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of this compound

2. Antioxidant Properties

This compound has been identified as a potent antioxidant. In vitro assays such as the DPPH radical scavenging test have shown that this compound effectively reduces oxidative stress by neutralizing free radicals. The IC50 values indicate strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of this compound

3. Neuroprotective Effects

The compound has also shown potential neuroprotective properties, attributed to its ability to penetrate the blood-brain barrier (BBB). This characteristic makes it a candidate for treating neurodegenerative diseases by mitigating oxidative damage in neuronal cells .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in amino acid metabolism, thereby affecting cellular physiological activities .

- Molecular Docking Studies : These studies have elucidated its binding affinities with target proteins involved in cancer and antioxidant pathways, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example:

- A study reported the synthesis of novel aminophosphonates that exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Another research highlighted the use of molecular docking techniques to predict the binding interactions between synthesized compounds and relevant biological targets, confirming their potential efficacy in treating various diseases .

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states and activation energies for steps like nucleophilic attack on the oxoallyl group.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking studies : Predict interactions with biological targets (e.g., enzymes in ). Pair computational results with kinetic data (e.g., rate constants from NMR monitoring) .

How can researchers assess the compound's stability under various storage and reaction conditions?

Q. Advanced Research Focus

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC .

- pH-dependent stability : Test in buffered solutions (pH 3–10) to identify optimal storage conditions.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. ’s migration studies for FCMs provide a model for stability testing .

How can findings on this compound be integrated into existing theories on phosphonate reactivity?

Q. Advanced Research Focus

- Link to organocatalysis frameworks : Compare enantioselectivity mechanisms with MacMillan’s other work on α-aminophosphonates .

- Structure-activity relationships : Correlate phosphonate substituents (e.g., dimethyl vs. diethyl groups) with biological activity (e.g., anti-cancer properties in ).

- Theoretical models : Use frontier molecular orbital (FMO) theory to explain electrophilic/nucleophilic sites, aligning with ’s emphasis on conceptual frameworks .

What methodologies are recommended for analyzing biological activity, such as anti-cancer or antibacterial effects?

Q. Advanced Research Focus

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, referencing protocols in .

- Antibacterial screening : Use disk diffusion against Gram± bacteria, correlating MIC values with phosphonate structure .

- Molecular docking : Predict binding to targets like kinases or DNA gyrase, validated by SPR or ITC .

How can researchers address discrepancies in toxicological data across studies?

Q. Advanced Research Focus

- Dose-response reevaluation : Ensure studies use comparable concentrations (e.g., µg/mL vs. mM) .

- Species-specific metabolism : Compare toxicity in human vs. rodent cell lines (e.g., HepG2 vs. CHO).

- Impurity profiling : Use LC-MS to identify contaminants (e.g., unreacted diazo precursors) that skew toxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.